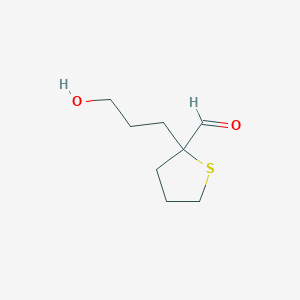

2-(3-Hydroxypropyl)thiolane-2-carbaldehyde

Description

Properties

Molecular Formula |

C8H14O2S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

2-(3-hydroxypropyl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C8H14O2S/c9-5-1-3-8(7-10)4-2-6-11-8/h7,9H,1-6H2 |

InChI Key |

MUJJHKPBASXRIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)(CCCO)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Thiophenecarboxaldehyde

Two main synthetic routes are widely reported for 2-thiophenecarboxaldehyde, which is a precursor for many thiolane derivatives:

Electrophilic formylation of thiophene using thionyl chloride and N,N-dimethylformamide (DMF):

Thiophene is reacted with thionyl chloride added dropwise to a mixture of thiophene and DMF at controlled temperatures (20-30 °C), followed by heating at 70-85 °C for 3-5 hours. The reaction mixture is then hydrolyzed by slow addition to water, extracted with chloroform, washed with sodium bicarbonate solution, and purified by steam distillation and rectification. This method achieves high yields (~88.5%) and good purity, with improved operability and safety due to mild hydrolysis conditions.Acylation using phosphorus oxychloride and N-methylformanilide:

A mixture of thiophene and N-methylformanilide is reacted with phosphorus oxychloride at 50-70 °C, followed by hydrolysis at temperatures below 56 °C. The aldehyde product is recovered by vacuum steam distillation. This method is known for good yields and purity of thiophene-2-aldehydes and is suitable for various substituted thiophenes.

Synthesis of 2-Nitroethylene Thiophene (Related Thiophene Derivative)

A related compound, 2-nitroethylene thiophene, is synthesized via condensation of 2-thiophenecarboxaldehyde with nitromethane in the presence of catalysts such as beta-alanine under ultrasonic irradiation at 90 °C for 1 hour. This method provides high yields (up to 95.9%) and involves simple operation and relatively low cost catalysts. This example illustrates the utility of 2-thiophenecarboxaldehyde as a building block for further functionalized thiophene derivatives.

Preparation Methods of this compound

The preparation of This compound generally involves two key stages:

- Synthesis of the thiolane (tetrahydrothiophene) ring bearing an aldehyde group at the 2-position.

- Introduction of the 3-hydroxypropyl substituent on the thiolane ring.

General Synthetic Strategy

Starting Material:

The synthesis begins with 2-thiophenecarboxaldehyde or 2-thiophenealdehyde derivatives as the aldehyde source.Ring Saturation to Thiolane:

The aromatic thiophene ring is hydrogenated or chemically reduced to the saturated thiolane ring (tetrahydrothiophene). Catalytic hydrogenation using palladium or Raney nickel under controlled conditions is common.Functionalization at the 2-Position:

The aldehyde group remains at the 2-position after ring saturation or is introduced post-hydrogenation by formylation methods.Introduction of 3-Hydroxypropyl Side Chain:

The 3-hydroxypropyl substituent is introduced via nucleophilic substitution or alkylation reactions. This can be achieved by reacting the thiolane-2-carbaldehyde with epoxides such as glycidol or by Michael addition of thiolane derivatives with allyl alcohol followed by oxidation.

Alternative Approaches

Direct ring closure with 3-hydroxypropyl substituent:

Starting from 3-mercapto-1-propanol derivatives, cyclization with aldehydes can form thiolane rings bearing hydroxypropyl and aldehyde groups simultaneously.Use of protecting groups:

The hydroxy group may be protected during aldehyde formation and ring saturation steps to prevent side reactions, then deprotected in the final step.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The synthesis of 2-thiophenecarboxaldehyde is a critical step, as it provides the aldehyde functionality necessary for the target compound.

- The hydrogenation step to convert thiophene to thiolane must be carefully controlled to avoid over-reduction or side reactions.

- Introduction of the 3-hydroxypropyl group is typically achieved through nucleophilic substitution or epoxide ring-opening reactions, which require base catalysis and sometimes protecting group strategies.

- Purification techniques such as recrystallization, chromatography, and steam distillation are essential to obtain high purity products.

- The overall yield depends on the efficiency of each step, with the formylation and alkylation steps being most critical.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbaldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-Oxopropyl)thiolane-2-carbaldehyde.

Reduction: Formation of 2-(3-Hydroxypropyl)thiolane-2-methanol.

Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxypropyl)thiolane-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)thiolane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl and carbaldehyde groups can form hydrogen bonds and covalent interactions with target molecules, influencing their function and stability. The thiolane ring provides a unique structural framework that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Hydroxypropyl)thiolane-2-carbaldehyde with its closest structural analogs, focusing on molecular properties, reactivity, and hazards.

Key Structural Analogs and Properties

Table 1: Comparative Analysis of Thiolane-2-carbaldehyde Derivatives

Detailed Comparisons

(a) 2-(3-Chloropropyl)thiolane-2-carbaldehyde

- Structural Differences : The chloro analog replaces the hydroxyl group with a chlorine atom, significantly altering electronic properties. Chlorine’s electron-withdrawing nature reduces electron density at the thiolane ring compared to the hydroxypropyl derivative.

- Reactivity : The chlorine substituent enables nucleophilic substitution reactions (e.g., with amines or alcohols), whereas the hydroxypropyl group facilitates hydrogen bonding or esterification .

- Applications : The chloro compound is more suited for synthesizing alkylated derivatives, while the hydroxypropyl variant may excel in hydrophilic drug conjugates.

(b) 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

- Similar to this compound, its safety profile remains uncharacterized .

Research Findings and Gaps

Synthetic Accessibility : The hydroxypropyl derivative’s synthesis likely involves thiolane ring formation followed by hydroxypropyl grafting, whereas the chloro analog may require alkylation with 3-chloropropyl reagents .

Stability : The hydroxypropyl group’s polarity may enhance aqueous stability but increase susceptibility to oxidation compared to the chloro analog.

Safety Data : Both compounds lack comprehensive toxicological studies, necessitating precautionary handling (e.g., PPE, ventilation) .

Biological Activity

2-(3-Hydroxypropyl)thiolane-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : There is growing interest in its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

- Inhibition of Key Enzymes : It might inhibit enzymes critical for cancer cell survival and proliferation.

- Modulation of Signaling Pathways : The compound could affect various signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity

A study conducted by Zhang et al. (2024) evaluated the antimicrobial effects of various thiolane derivatives, including this compound. The results indicated significant inhibition of bacterial growth at concentrations below 100 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | <100 | S. aureus, E. coli |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The following table summarizes the findings from different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS |

| A549 | 20 | Inhibition of cell proliferation |

| MCF-7 | 18 | Modulation of apoptotic signaling |

Case Studies

- Case Study on Anticancer Efficacy : A recent study explored the effect of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability after 48 hours of treatment, with a calculated IC50 value of 18 µM.

- Case Study on Antimicrobial Properties : In another study, the compound demonstrated a notable reduction in bacterial load in infected mice models when administered at doses of 50 mg/kg body weight, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3-Hydroxypropyl)thiolane-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, thiolane derivatives are often synthesized by reacting thiiranes with aldehydes under basic conditions (e.g., NaH in THF). The hydroxypropyl group may be introduced using a protected 3-hydroxypropanal precursor, followed by deprotection . Optimization of temperature (e.g., 0–25°C) and solvent polarity significantly impacts yield and purity.

Q. How can researchers characterize the aldehyde functionality in this compound?

- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the C=O stretch (~1700 cm⁻¹) and nuclear magnetic resonance (NMR) to identify the aldehyde proton (δ 9.5–10.5 ppm). High-performance liquid chromatography (HPLC) with a polar stationary phase can assess purity .

Q. What analytical techniques are recommended for assessing stability under physiological conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and mass spectrometry (LC-MS). The hydroxypropyl group may enhance aqueous stability compared to non-hydroxylated analogs .

Advanced Research Questions

Q. How does the hydroxypropyl substituent influence the compound’s interaction with biological targets?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of this compound with its non-hydroxylated analogs. The hydroxypropyl group may form hydrogen bonds with active-site residues, as seen in similar thiolane-carbaldehyde derivatives . Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What strategies resolve contradictions in reported biological activities of thiolane-carbaldehyde derivatives?

- Methodology : Systematically vary experimental parameters (e.g., cell line viability assays vs. in vivo models) to identify context-dependent effects. For instance, anti-inflammatory activity in macrophages (e.g., LPS-induced TNF-α suppression) may not translate to cancer models due to divergent signaling pathways . Use dose-response curves and pathway-specific inhibitors (e.g., SB203580 for MAPK) to clarify mechanisms .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

- Methodology : Synthesize analogs with modified hydroxypropyl chain lengths (e.g., 2-(2-Hydroxyethyl) or 2-(4-Hydroxybutyl) derivatives) and evaluate their pharmacokinetic profiles. Compare logP values (via shake-flask method) and metabolic stability in liver microsomes. The 3-hydroxypropyl group balances hydrophilicity and membrane permeability, as observed in related oxalamide compounds .

Q. What computational tools predict metabolic pathways for this compound?

- Methodology : Use software like Schrödinger’s Metabolism Module or GLORYx to identify probable oxidation sites (e.g., aldehyde to carboxylic acid) and conjugation reactions (e.g., glucuronidation of the hydroxy group). Validate predictions with in vitro assays using cytochrome P450 isoforms .

Key Recommendations for Researchers

- Prioritize stereochemical analysis (e.g., chiral HPLC) due to potential enantiomer-specific bioactivity.

- Use protective group strategies (e.g., silyl ethers for the hydroxypropyl group) during synthesis to prevent side reactions .

- Cross-reference PubChem data (e.g., InChIKey: IZJGXWAAXFASIX-UHFFFAOYSA-N) for computational modeling inputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.